Cas no 4460-86-0 (Asaraldehyde)

アサラデヒド(Asaraldehyde)は、天然に存在する芳香族アルデヒドの一種で、主にウスル(Asarum)属植物から抽出されます。化学式はC10H12O3で、甘くスパイシーな香気を持ち、香料や医薬品中間体として利用されます。その特長として、高い安定性と優れた反応性を兼ね備えており、有機合成において多様な誘導体への変換が可能です。また、抗菌や抗炎症作用を示すため、機能性材料やバイオ医薬品の原料としても注目されています。溶媒への溶解性が良く、工業プロセスでの取り扱いが容易な点も利点です。

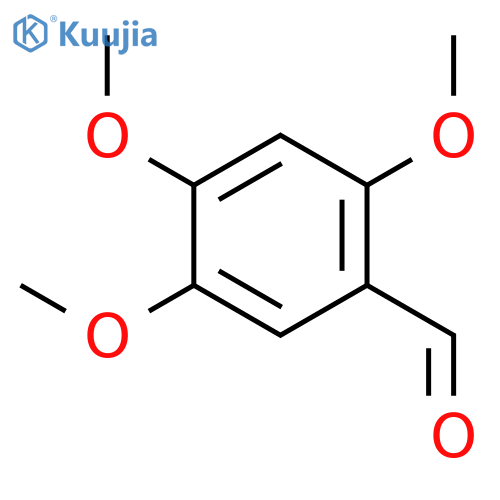

Asaraldehyde structure

商品名:Asaraldehyde

Asaraldehyde 化学的及び物理的性質

名前と識別子

-

- 2,4,5-Trimethoxybenzaldehyde

- 2,4,5-trimethyl ether

- 3,4,6-trimethoxybenzaldehyde

- asaraldehyde

- asaronaldehyde

- asarylaldehyde

- gazarin

- 2,4,5-Trimethoxybenz

- 2,4,5-Trihydroxybenzaldehyde triMethyl ether

- 2,4,5-Trimethoxy

- 2,4,5-trimethoxy-Benzaldehyde

- 2,4,5-tris-methoxy benzaldehyde

- Azarylaldehyde

- Benzaldehyde, 2,4,5-trimethoxy-

- NDU8J2Q00D

- 2,4,5-Trimethoxy benzaldehyde

- IAJBQAYHSQIQRE-UHFFFAOYSA-N

- SMR000112148

- Asaraldehyde (Asaronaldehyde)

- Acrolein(Propenal)

- Pu

- KBio2_006434

- 2,4,5-Trimethoxybenzaldehyde, 9CI, 8CI

- 2,4,5-Trimethoxybenzaldheyde

- MLS002473312

- DTXCID702217

- 14374-62-0

- AP-065/41884113

- NCGC00091253-05

- EN300-20248

- CHEBI:113543

- AC-4247

- BRD-K88219015-001-02-5

- BCP02914

- CCG-38657

- Spectrum3_000170

- NS00015122

- Spectrum2_000386

- HMS3884N06

- 2,5-Trimethoxybenzaldehyde

- 2,4,5-Trimethoxy-benzaldehyd

- NSC-89299

- s2531

- BSPBio_001639

- FT-0609813

- SCHEMBL333451

- 4-08-00-02715 (Beilstein Handbook Reference)

- PS-6109

- BCP0726000304

- Spectrum_000818

- BRD-K88219015-001-05-8

- NCI-C61632

- Z104477478

- CCRIS 1296

- KBio2_001298

- CK2093

- NCGC00091253-01

- HMS3656M12

- 2,4,5-TRIMETHOXYBENZALDEHYDE [HSDB]

- KBio2_003866

- 2,4,5-tri-methoxy benzaldehyde

- 4460-86-0

- NCGC00091253-04

- BCP9000230

- KBioGR_002238

- A26620

- KBio3_001139

- EINECS 224-713-3

- Spectrum4_001759

- CS-6035

- HMS1922P08

- Spectrum5_000618

- Q27194435

- NSC 89299

- SY015794

- T1172

- CHEMBL1164301

- Q-100162

- AKOS000119399

- 2,4,5-trimethoxylbenzaldehyde

- 2,4,5-Trimethoxybenzaldehyde, 98%

- HY-100580

- AI3-36671

- NCGC00091253-07

- Asarylaldehyde, analytical standard

- Tox21_400070

- NCGC00091253-06

- BCPP000436

- HMS2268O16

- NCGC00091253-02

- 3,6-Trimethoxybenzaldehyde

- SDCCGMLS-0066425.P001

- SR-05000002433-1

- HSDB 4502

- MLS006011864

- 3,4, 6-Trimethoxybenzaldehyde

- SPBio_000571

- MLS002695891

- InChI=1/C10H12O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H

- SPECTRUM200208

- MFCD00003312

- UNII-NDU8J2Q00D

- SW219241-1

- TRIMETHOXYBENZALDEHYDE, 2,4,5-

- NCGC00091253-03

- DTXSID1022217

- 2,4,5-Trimethoxybenzaldehyde, Vetec(TM) reagent grade, 98%

- CAS-4460-86-0

- KBioSS_001298

- SR-05000002433

- F2190-0582

- BRN 1951403

- NSC89299

- DB-051236

- BRD-K88219015-001-10-8

- Benzaldehyde, 2,4,5trimethoxy

- STK802187

- 2,4,5-TRIHYDROXYBENZALDEHYDE, 2,4,5-TRIMETHYL ETHER

- BBL011033

- 3,4,6Trimethoxybenzaldehyde

- Asaraldehyde

-

- MDL: MFCD00003312

- インチ: 1S/C10H12O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3

- InChIKey: IAJBQAYHSQIQRE-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C([H])=C(C(C([H])=O)=C([H])C=1OC([H])([H])[H])OC([H])([H])[H]

- BRN: 1951403

計算された属性

- せいみつぶんしりょう: 196.073559g/mol

- ひょうめんでんか: 0

- XLogP3: 1.3

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 回転可能化学結合数: 4

- どういたいしつりょう: 196.073559g/mol

- 単一同位体質量: 196.073559g/mol

- 水素結合トポロジー分子極性表面積: 44.8Ų

- 重原子数: 14

- 複雑さ: 183

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- ぶんしりょう: 196.20

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.2166 (rough estimate)

- ゆうかいてん: 112-114 °C (lit.)

- ふってん: 334.7°C at 760 mmHg

- フラッシュポイント: 140°C/4mm subl.

- 屈折率: 1.5550 (estimate)

- ようかいど: less than 1 mg/mL at 72° F (NTP, 1992)

- すいようせい: <0.1G/100MLAT22ºC

- PSA: 44.76000

- LogP: 1.52490

- かんど: Air Sensitive

- じょうきあつ: 1.13X10-3 mm Hg at 25 °C (est)

- ようかいせい: 自信がない

Asaraldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H402

- 警告文: P264-P270-P273-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S22-S24/25

- RTECS番号:CU8460000

-

危険物標識:

- TSCA:Yes

- セキュリティ用語:S24/25

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- リスク用語:R36/37/38

Asaraldehyde 税関データ

- 税関コード:2912499000

- 税関データ:

中国税関番号:

2912499000概要:

291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、テトラホルムアルデヒド外観

要約:

291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

Asaraldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001141-100g |

Asaraldehyde |

4460-86-0 | 98% | 100g |

¥227 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1172-25g |

Asaraldehyde |

4460-86-0 | 98.0%(GC) | 25g |

¥290.0 | 2022-06-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82478-100MG |

4460-86-0 | 100MG |

¥2765.14 | 2023-01-06 | |||

| SHENG KE LU SI SHENG WU JI SHU | sc-238357-25 g |

2,4,5-Trimethoxybenzaldehyde, |

4460-86-0 | 25g |

¥384.00 | 2023-07-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032827-5g |

Asaraldehyde |

4460-86-0 | 98% | 5g |

¥50 | 2023-04-14 | |

| Key Organics Ltd | PS-6109-5MG |

2,4,5-Trimethoxybenzaldehyde |

4460-86-0 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| TRC | T795740-100g |

2,4,5-Trimethoxybenzaldehyde |

4460-86-0 | 100g |

$224.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | Y1097532-25G |

2,4,5-trimethoxybenzaldehyde |

4460-86-0 | 97% | 25g |

$55 | 2024-07-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T24271-20mg |

Asaraldehyde |

4460-86-0 | ,HPLC≥98% | 20mg |

¥288.0 | 2023-09-06 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22792-100g |

2,4,5-Trimethoxybenzaldehyde, 98% |

4460-86-0 | 98% | 100g |

¥1685.00 | 2023-03-01 |

Asaraldehyde サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:4460-86-0)2,4,5-三甲氧基苯甲醛

注文番号:LE2218335

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:37

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:4460-86-0)Asaraldehyde

注文番号:LE13312

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:08

価格 ($):discuss personally

Asaraldehyde 関連文献

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

4460-86-0 (Asaraldehyde) 関連製品

- 2103-57-3(2,3,4-Trimethoxybenzaldehyde)

- 5701-86-0(2,3-Dimethoxy-5-methylbenzaldehyde)

- 33033-34-0(1-Naphthalenecarboxaldehyde,2,3,6,7-tetramethoxy-)

- 22383-86-4(2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde)

- 4055-69-0(2,3-Dihydroxy-4-methoxybenzaldehyde)

- 22383-85-3(2,3,4-Trimethoxy-6-methylbenzaldehyde)

- 86-51-1(2,3-Dimethoxybenzaldehyde)

- 6937-96-8(2,6-Dimethoxy-4-methylbenzaldehyde)

- 148-53-8(2-Hydroxy-3-methoxybenzaldehyde)

- 19283-70-6(2-hydroxy-3,4-dimethoxybenzaldehyde)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:4460-86-0)2,4,5-Trimethoxybenzaldehyde

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:4460-86-0)Asaraldehyde

清らかである:99%

はかる:500g

価格 ($):189.0